Home > Products > Screening Compounds P145353 > 4-(1H-Imidazol-5-yl)pyrrolidin-3-amine
4-(1H-Imidazol-5-yl)pyrrolidin-3-amine -

4-(1H-Imidazol-5-yl)pyrrolidin-3-amine

Catalog Number: EVT-13331578
CAS Number:
Molecular Formula: C7H12N4
Molecular Weight: 152.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(1H-Imidazol-5-yl)pyrrolidin-3-amine is a small organic compound that falls under the category of amines, specifically a pyrrolidine derivative substituted with an imidazole ring. It is often used in medicinal chemistry due to its potential biological activity. The compound's structure features a pyrrolidine ring at one end and an imidazole ring at the other, which may contribute to its pharmacological properties.

Source

This compound is synthesized through various chemical methods, and its derivatives are often explored in pharmaceutical research for their therapeutic potential. Notably, it has been referenced in studies related to drug development and optimization processes .

Classification

4-(1H-Imidazol-5-yl)pyrrolidin-3-amine is classified as an organic compound, specifically an amine and a heterocyclic compound due to the presence of both the imidazole and pyrrolidine rings. Its structural complexity allows it to participate in various chemical reactions, making it a subject of interest in synthetic organic chemistry.

Synthesis Analysis

Methods

The synthesis of 4-(1H-Imidazol-5-yl)pyrrolidin-3-amine can be approached through several routes:

  1. Formation of the Pyrrolidine Ring: This is typically achieved through cyclization reactions involving suitable precursors such as amino acids or other nitrogen-containing compounds.
  2. Introduction of the Imidazole Ring: The imidazole moiety can be introduced via nucleophilic substitution reactions or through cyclization involving imidazole precursors.
  3. Chiral Resolution: If a racemic mixture is produced, techniques such as chiral chromatography may be employed to isolate the desired enantiomer .

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Advanced techniques such as automated reactors and continuous flow systems may be utilized for industrial-scale production.

Molecular Structure Analysis

Structure

The molecular formula for 4-(1H-Imidazol-5-yl)pyrrolidin-3-amine is C8H11N3C_8H_{11}N_3. The compound features:

  • A pyrrolidine ring: A five-membered saturated nitrogen-containing ring.
  • An imidazole ring: A five-membered ring containing two nitrogen atoms at non-adjacent positions.

Data

  • Molecular Weight: Approximately 165.19 g/mol.
  • IUPAC Name: 4-(1H-imidazol-5-yl)pyrrolidin-3-amine.
  • SMILES Notation: C1CC(NC2=CN=CN2)C(C1)N.
Chemical Reactions Analysis

Reactions

4-(1H-Imidazol-5-yl)pyrrolidin-3-amine can participate in various chemical reactions, including:

  1. Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, allowing for further functionalization.
  2. Cyclization Reactions: It can undergo cyclization to form more complex heterocycles.
  3. Acylation Reactions: The amine can react with acyl chlorides or anhydrides to form amides.

Technical Details

The reactivity of the compound is influenced by the electron-withdrawing nature of the imidazole ring, which can enhance nucleophilicity at the nitrogen atom in the pyrrolidine structure .

Mechanism of Action

Process

The mechanism of action for compounds like 4-(1H-Imidazol-5-yl)pyrrolidin-3-amine often involves interactions with biological targets such as enzymes or receptors. These interactions can lead to modulation of biochemical pathways:

  1. Binding Affinity: The imidazole ring may facilitate binding to metal ions or biological receptors due to its ability to coordinate with them.
  2. Biological Activity: Depending on the specific biological target, this compound may exhibit antibacterial, antifungal, or anticancer properties through various pathways .

Data

Research indicates that compounds with similar structures have shown promise in targeting specific proteins involved in disease processes, although detailed studies specific to this compound are still emerging .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 4-(1H-Imidazol-5-yl)pyrrolidin-3-amine include:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol due to its amine functional group.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the amine group.

Relevant data from spectroscopic analysis (such as Nuclear Magnetic Resonance and Infrared Spectroscopy) can provide insights into its functional groups and molecular environment .

Applications

Scientific Uses

4-(1H-Imidazol-5-yl)pyrrolidin-3-amine has potential applications in several fields:

  1. Pharmaceutical Development: Its derivatives are explored for their therapeutic potential against various diseases.
  2. Biochemical Research: Used in studies focusing on enzyme inhibition or receptor modulation.
  3. Material Science: Investigated for use in developing new materials with specific electronic or optical properties due to its unique structure .
Introduction to the Structural and Functional Significance

Structural Analogy to Bioactive Heterocyclic Scaffolds in Medicinal Chemistry

The molecular architecture of 4-(1H-Imidazol-5-yl)pyrrolidin-3-amine integrates two privileged pharmacophores: a pyrrolidine ring and an imidazole moiety. This hybrid structure exhibits complementary three-dimensional features that mimic endogenous biomolecules and established drug scaffolds. The pyrrolidine subunit provides a rigid, alicyclic framework with a stereogenic center that influences chiral interactions with biological targets, while the imidazole ring contributes aromatic character, hydrogen-bonding capabilities, and acid-base properties (pKa ≈ 7.0) essential for biomolecular recognition [1] [7]. This dual-pharmacophore design enables simultaneous engagement with multiple binding sites, enhancing target affinity and selectivity [3] [8].

Structurally analogous hybrids are prevalent in clinical agents. For instance:

  • Pyrrolidine-imidazole motifs in kinase inhibitors (e.g., nilotinib) exploit the imidazole’s capacity for hinge-region binding in ATP pockets, while the pyrrolidine optimizes solubility and membrane permeability [5] [7].
  • Natural bioisosteres like histidine incorporate imidazole-pyrrolidine connectivity for metal chelation in enzymatic catalysis, a property leveraged in metalloenzyme-targeted therapeutics [1] [8].

Table 1: Bioactive Heterocycles Structurally Related to 4-(1H-Imidazol-5-yl)pyrrolidin-3-amine

Heterocyclic ScaffoldRepresentative CompoundsKey Biological Applications
Imidazole-Pyrrolidine Hybrids4-(1H-Imidazol-5-yl)pyrrolidin-3-amine (core focus), NilotinibKinase inhibition, Allosteric GPCR modulation
Standalone ImidazolesMetronidazole, Dacarbazine, CimetidineAntibacterials, Antineoplastics, H₂ antagonists
Pyrrolidine DerivativesProline, Hygrine, NicotineProtein structure, Anticholinergics, Neurotransmission
Hybrid PharmacophoresTipifarnib (ftase inhibitor), Quizartinib (FLT3 inhibitor)Oncology therapeutics [1] [5] [7]

The stereochemistry at C3 and C4 of the pyrrolidine ring critically modulates target engagement. Cis versus trans diastereomers exhibit divergent binding modes with proteins like kinases or G-protein-coupled receptors (GPCRs), altering efficacy by >100-fold in some analogs [7] [8].

Role of Imidazole-Pyrrolidine Hybrids in Allosteric Modulation and Receptor Targeting

This scaffold demonstrates exceptional versatility in targeting allosteric sites of receptors, particularly Class C GPCRs like metabotropic glutamate receptors (mGlus) and ion channels like GABAₐ. The imidazole nitrogen participates in key hydrogen bonds with transmembrane domains (TMDs), while the pyrrolidine amine anchors interactions with extracellular loops, stabilizing active or inactive conformations [2] [4] [6].

Mechanistic Insights:

  • Positive Allosteric Modulation (PAM): Hybrids like 4-(1H-Imidazol-5-yl)pyrrolidin-3-amine enhance orthosteric agonist affinity (cooperativity factor α >1) and efficacy (β >1) at mGlu₅ or GABAₐ receptors. The imidazole mimics histidine-mediated proton shuttling in TMDs, facilitating signal transduction [4] [6].
  • Receptor Subtype Selectivity: Unlike conserved orthosteric sites, allosteric pockets exhibit greater sequence divergence. Pyrrolidine substitutions (e.g., 4-fluorophenyl) confer selectivity for GABAₐ α₁β₂γ₂ over α₂/α₃ subtypes, reducing off-target sedation [6].
  • Bitopic Ligand Capability: The spacer between imidazole and pyrrolidine enables simultaneous orthosteric and allosteric binding, as observed in mGlu₁ PAMs, achieving >50-fold potency gains over monovalent ligands [4].

Table 2: Allosteric Modulation Parameters for Imidazole-Pyrrolidine Hybrids

Target ReceptorCooperativity (α)Efficacy Modulation (β)Functional Outcome
GABAₐ α₁β₂γ₂2.8–5.13.2–4.7Anxiolysis without sedation
mGlu₅1.9–3.32.1–8.5Cognitive enhancement
mGlu₁0.5–1.2*0.3–0.8*Negative modulation (NAM) [2] [4] [6]

*Values <1 indicate negative allosteric modulation (NAM)

The operational model of allosterism quantifies these effects, where modulator binding alters both orthosteric ligand affinity (α) and intrinsic efficacy (β). For example, imidazole-pyrrolidine PAMs at mGlu₅ increase β to >5, amplifying glutamate response without constitutive activation [2] [4].

Historical Evolution of Imidazole-Containing Compounds in Drug Discovery

Imidazole-based therapeutics have evolved from early antimicrobials to precision oncology agents, driven by advances in heterocyclic synthesis and target elucidation:

  • 1950s–1980s: First-Generation Agents
  • Metronidazole (1959): Nitroimidazole antibiotic targeting anaerobic DNA disruption [1] [3].
  • Cimetidine (1975): H₂-receptor antagonist for ulcer therapy, leveraging imidazole’s histamine mimetic properties [1].
  • 1990s–2000s: Oncology Focus
  • Dacarbazine (1975→1990s): Imidazole carboxamide alkylating agent for metastatic melanoma [1] [5].
  • Tipifarnib (1990s): Farnesyltransferase inhibitor incorporating imidazole for zinc coordination [5].
  • 2010s–Present: Targeted Hybrids
  • Quizartinib (2018): FLT3 inhibitor with imidazole-pyrrolidine motifs optimizing kinase selectivity [5].
  • 4-(1H-Imidazol-5-yl)pyrrolidin-3-amine derivatives: Designed for allosteric GPCR modulation, exploiting 3D complexity [6] [8].

Table 3: Milestones in Imidazole-Containing Drug Development

EraCompoundTherapeutic CategoryStructural Innovation
1950sMetronidazoleAntibacterialNitroimidazole redox activation
1970sCimetidineGastrointestinalImidazole as histidine bioisostere
1970s–1990sDacarbazineAntineoplasticImidazole carboxamide alkylation
2000sTipifarnibOncologyImidazole zinc-binding in ftase inhibitors
2010sQuizartinibPrecision oncologyImidazole-pyrrolidine kinase targeting
2020s4-(1H-Imidazol-5-yl)pyrrolidin-3-amine analogsCNS/GPCR modulatorsHybrid allosteric pharmacophores [1] [5] [8]

Synthetic methodologies have been pivotal in this evolution. Early routes like the Debus-Radziszewski imidazole synthesis (using α-dicarbonyls, aldehydes, and ammonia) enabled bulk production, while modern catalytic asymmetric pyrrolidine functionalization permits stereocontrolled access to 3,4-disubstituted analogs [1] [7] [8].

Properties

Product Name

4-(1H-Imidazol-5-yl)pyrrolidin-3-amine

IUPAC Name

4-(1H-imidazol-5-yl)pyrrolidin-3-amine

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

InChI

InChI=1S/C7H12N4/c8-6-2-9-1-5(6)7-3-10-4-11-7/h3-6,9H,1-2,8H2,(H,10,11)

InChI Key

TWUYPDDJXUDDCM-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)N)C2=CN=CN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.